

Tizanidine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tizanidine-d4	
Cat. No.:	B562766	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tizanidine-d4**, a deuterated analog of the skeletal muscle relaxant Tizanidine. This document outlines its chemical properties, analytical applications, and the physiological mechanism of action of its non-deuterated counterpart, Tizanidine.

Core Physicochemical and Pharmacokinetic Data

Tizanidine-d4 is primarily utilized as an internal standard for the quantification of Tizanidine in biological matrices during pharmacokinetic, bioavailability, or bioequivalence studies.[1] Its deuteration provides a distinct mass spectrometric signature, allowing for precise differentiation from the unlabeled drug.



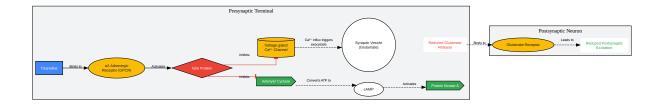
Property	Tizanidine-d4	Tizanidine-d4 Hydrochloride
CAS Number	1188331-19-2	1188263-51-5
Molecular Formula	C ₉ H ₄ D ₄ ClN ₅ S	C ₉ H ₅ Cl ₂ D ₄ N ₅ S
Molecular Weight	257.74 g/mol	294.20 g/mol
Synonyms	5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine, Zanaflex-d4, Sirdalud-d4	5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride

Mechanism of Action: α2-Adrenergic Agonism

Tizanidine functions as a central α 2-adrenergic receptor agonist.[2][3][4] Its primary therapeutic effect as a muscle relaxant is achieved by reducing spasticity through the presynaptic inhibition of motor neurons in the spinal cord.[3] This action is mediated by the binding of Tizanidine to α 2-adrenergic receptors on presynaptic terminals of spinal interneurons, which in turn inhibits the release of excitatory amino acids such as glutamate and aspartate.[3][5] This dampening of excitatory signals leads to a reduction in the firing of neurons that cause muscle spasms.[3]

The signaling cascade initiated by Tizanidine binding to the α 2-adrenergic receptor, a G-protein coupled receptor, ultimately results in the inhibition of excitatory neurotransmitter release.





Click to download full resolution via product page

Tizanidine's inhibitory effect on glutamate release.

Experimental Protocols: Quantification of Tizanidine using Tizanidine-d4

Tizanidine-d4 is the internal standard of choice for the sensitive and accurate quantification of Tizanidine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Tizanidine in human plasma samples for pharmacokinetic analysis.

Materials:

- Tizanidine analytical standard
- Tizanidine-d4 internal standard
- Human plasma (with anticoagulant)



- Acetonitrile (ACN)
- Ammonium acetate
- Deionized water
- Liquid-liquid extraction solvent (e.g., diethyl ether)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

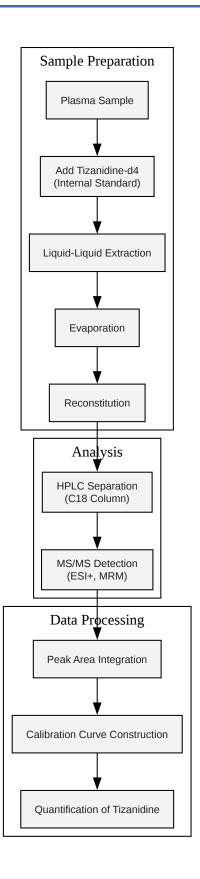
Methodology:

- Preparation of Standards and Quality Controls:
 - Prepare stock solutions of Tizanidine and Tizanidine-d4 in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking blank human plasma with known concentrations of Tizanidine.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Liquid-Liquid Extraction):
 - To a known volume of plasma sample (or standard/QC), add a fixed amount of Tizanidine-d4 internal standard solution.
 - Add the liquid-liquid extraction solvent.
 - Vortex to mix and centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.



- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium acetate.
 - Flow Rate: A constant flow rate is maintained.
 - Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tizanidine and Tizanidine-d4.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Tizanidine to Tizanidine-d4
 against the nominal concentration of the calibration standards.
 - Determine the concentration of Tizanidine in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

LC-MS/MS workflow for Tizanidine quantification.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. Tizanidine: neuropharmacology and mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Tizanidine-d4: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562766#tizanidine-d4-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com